Quinclorac(1-)

Description

Structure

3D Structure

Properties

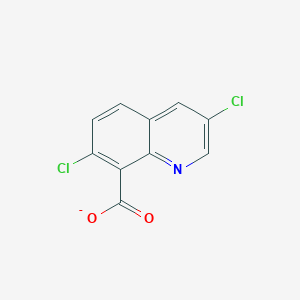

Molecular Formula |

C10H4Cl2NO2- |

|---|---|

Molecular Weight |

241.05 g/mol |

IUPAC Name |

3,7-dichloroquinoline-8-carboxylate |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)/p-1 |

InChI Key |

FFSSWMQPCJRCRV-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)[O-])Cl |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)[O-])Cl |

Origin of Product |

United States |

Molecular and Mechanistic Investigations of Quinclorac Action

Elucidation of Quinclorac's Primary Mode of Action in Plant Systems

The primary mode of action of quinclorac (B55369) has been a topic of scientific discussion, with evidence pointing towards multiple interconnected biochemical activities. scielo.br These activities form the basis of its herbicidal effect, which can vary depending on the plant species and its growth stage. scielo.br

Hypotheses on Cellular and Biochemical Targets

Three main hypotheses have emerged to explain the biochemical functioning of quinclorac. The first suggests that quinclorac inhibits the biosynthesis of the cell wall. scielo.brawsjournal.org The second proposes that it acts as a synthetic auxin, particularly in broadleaved weeds. For grass species, this hypothesis extends to the stimulation of ethylene (B1197577) production and a subsequent increase in cyanide to phytotoxic levels. scielo.brawsjournal.org A third hypothesis involves the generation of reactive oxygen species (ROS). scielo.br These proposed mechanisms are not considered mutually exclusive and may work in an integrated manner to produce the herbicidal effects of quinclorac. scielo.br

Role in Cellulose (B213188) and Hemicellulose Biosynthesis Inhibition

Early research indicated that quinclorac inhibits the incorporation of glucose into the cell wall, specifically affecting cellulose and a hemicellulose fraction believed to be glucuronoarabinoxylan. scielo.brnih.gov Studies on maize (Zea mays) roots demonstrated that quinclorac at a concentration of 10 µM inhibited the incorporation of [14C]glucose into the cell wall within three hours of treatment. nih.gov This inhibition was found to be both time- and dose-dependent. nih.gov For instance, after four hours, the concentration of quinclorac that resulted in a 50% inhibition of [14C]glucose incorporation into the cell wall, cellulose, and the sensitive hemicellulose fraction was approximately 15 µM, 5 µM, and 20 µM, respectively. nih.gov

In susceptible grasses like Echinochloa crus-galli and Digitaria ischaemum, quinclorac was shown to inhibit cell wall biosynthesis by 73% and 60%, respectively. scielo.br However, some studies have presented conflicting evidence. For example, 24 hours after application, no visible effects on cellulose deposition were observed in the root meristematic cells of Echinochloa crus-galli and corn. scielo.br Furthermore, in bean cell cultures, quinclorac actually increased the incorporation of [14C]glucose into the cellulosic fraction, an effect similar to that of the synthetic auxin 2,4,5-T, suggesting its primary action might be as an auxin, with cell wall effects being secondary. mdpi.com

Inhibition of Cell Wall Components by Quinclorac in Maize Roots

| Cell Wall Component | Incubation Time (hours) | I50 Concentration (µM) |

|---|---|---|

| Total Cell Wall | 4 | ~15 |

| Cellulose | 4 | ~5 |

| Hemicellulose | 4 | ~20 |

This table summarizes the concentration of quinclorac required to inhibit the incorporation of [14C]glucose into different cell wall fractions by 50% after a 4-hour treatment in maize roots. nih.gov

Quinclorac as a Synthetic Auxin Analog and Receptor Interactions

Quinclorac is classified as a quinolone carboxylic acid and acts as an auxin mimic. fao.orgumass.edu This action involves affecting the phytohormonal system in sensitive plants. cambridge.org Like other auxinic herbicides, it can bind to auxin receptors, leading to a cascade of responses within the plant. scielo.brscielo.br

Auxin Binding Protein 1 (ABP1) is a well-known auxin receptor that mediates rapid physiological responses such as ion flow and cell expansion. scielo.brsci-hub.se While auxinic herbicides are generally known to interact with ABP1, the specific interaction of quinclorac with this protein is not straightforward. scielo.brscielo.br In fact, research on corn plants indicated that quinclorac did not bind to ABP1. scielo.br This suggests that the auxin-like effects of quinclorac may be mediated through other receptor pathways.

The Transport Inhibitor Response 1 (TIR1) and its homologous proteins, the Auxin F-box (AFB) proteins, are key auxin receptors that are part of the SCF E3 ubiquitin ligase complex. oup.comf1000research.comscielo.br This pathway is central to auxin-mediated gene expression. scielo.br Upon binding auxin, the TIR1/AFB proteins target Aux/IAA repressor proteins for degradation, which in turn releases the repression of Auxin Response Factors (ARFs) and activates the transcription of auxin-responsive genes. f1000research.comfrontiersin.org

Computer modeling has supported the hypothesis that quinclorac is perceived by these auxinic receptors, suggesting this as its primary target. scielo.br Biochemical studies and chemical genetic screens have revealed that different synthetic auxins have varying specificities for different TIR1/AFB proteins. oup.com Quinclorac, along with picolinate-type auxins, has shown a high degree of specificity for the AFB5–Aux/IAA co-receptor. oup.com However, some research has indicated that quinclorac did not show binding to any of the investigated TIR1/AFB receptors. nih.gov Despite this, the differential sensitivity of plant species to quinclorac may be explained by variations in auxin sensitivity among their respective TIR1/AFB receptors. scielo.br

Reported Specificity of Quinclorac for Auxin Receptors

| Receptor Family | Specific Receptor(s) | Reported Interaction with Quinclorac |

|---|---|---|

| Auxin Binding Protein | ABP1 | No binding observed in corn. scielo.br |

| TIR1/AFB | AFB5 | High specificity for the AFB5–Aux/IAA co-receptor. oup.com |

| TIR1/AFB | General | Computer modeling suggests it is a primary target. scielo.br |

| TIR1/AFB | General | No binding observed in some in vitro assays. nih.gov |

This table summarizes the reported interactions and specificities of quinclorac with different auxin receptor families based on various studies.

Auxin Binding Protein 1 (ABP1) Interactions

Downstream Physiological and Biochemical Responses to Quinclorac(1-)

The interaction of quinclorac with its primary targets triggers a series of downstream physiological and biochemical events that ultimately lead to plant death. In sensitive dicot species, quinclorac's auxin-like activity leads to typical symptoms such as epinasty (downward bending of leaves), growth inhibition, and intensified green pigmentation within 24 hours. researchgate.net This is followed by damage to chloroplasts, chlorosis, destruction of cell membranes and the vascular system, leading to dehydration, tissue necrosis, and death. scielo.brresearchgate.net A key downstream effect is the stimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, which results in increased ethylene biosynthesis. cambridge.org This elevated ethylene can then trigger an accumulation of abscisic acid (ABA), which plays a significant role in growth inhibition and senescence. cambridge.org

In sensitive grasses, the downstream effects are particularly characterized by the accumulation of cyanide to phytotoxic levels. cambridge.orgsci-hub.se This cyanide is a co-product of the increased ethylene synthesis stimulated by quinclorac. cambridge.org The accumulation of cyanide is considered a primary factor in the phytotoxicity observed in sensitive grasses, leading to symptoms like growth inhibition, chlorosis, and necrosis. cambridge.orgsci-hub.se For example, quinclorac induces ACC synthase activity in the roots, and the excess ACC is transported to the shoots where it is converted to ethylene and hydrogen cyanide (HCN). bioone.orgcambridge.org The compartmentalization of the cyanide-detoxifying enzyme β-cyanoalanine synthase (β-CAS) in the mitochondria prevents it from effectively neutralizing the large amounts of cyanide produced in the cytoplasm, leading to toxicity. bioone.orgcambridge.org

Key Downstream Effects of Quinclorac

| Plant Type | Primary Downstream Effects | Resulting Symptoms |

|---|---|---|

| Sensitive Dicots | Increased ethylene and abscisic acid (ABA) production. cambridge.org | Epinasty, growth inhibition, chlorosis, necrosis. researchgate.net |

| Sensitive Grasses | Accumulation of tissue cyanide from stimulated ethylene biosynthesis. cambridge.orgsci-hub.se | Growth inhibition, chlorosis, necrosis. cambridge.orgsci-hub.se |

This table outlines the principal downstream physiological and biochemical responses to quinclorac in sensitive dicotyledonous and grass species.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The application of quinclorac can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in plants, a third hypothesis for its mode of action. scielo.brscielo.br In susceptible species, the accumulation of cyanide resulting from ethylene overproduction can disrupt the electron transport chains in both chloroplasts and mitochondria, leading to an overproduction of ROS. unileon.es

Studies have demonstrated a link between quinclorac treatment and increased oxidative damage. For instance, in maize roots, quinclorac induced high levels of superoxide (B77818) anion (O2•−) production and lipid peroxidation, as indicated by ethane (B1197151) evolution. ebi.ac.uknih.gov This suggests that ROS-induced cellular damage contributes to the herbicidal effects of quinclorac. nih.gov In response to this oxidative stress, plants may activate their antioxidant defense systems. Transcriptome analysis of a quinclorac-resistant Echinochloa colona genotype revealed an elevated expression of antioxidant defense elements, suggesting an evolved mechanism to cope with auxin-mediated oxidative stress. mdpi.com Furthermore, the application of salicylic (B10762653) acid, a known plant defense signaling molecule, has been shown to alleviate quinclorac-induced oxidative stress by modulating antioxidant enzymes and reducing ROS production. nih.gov

Interactions with Abscisic Acid (ABA) and Other Phytohormone Systems

Quinclorac's mode of action involves complex interactions with various phytohormone systems, most notably with abscisic acid (ABA). cambridge.orgmdpi.com In susceptible dicotyledonous plants, the elevated ethylene levels triggered by quinclorac lead to an accumulation of ABA. cambridge.orgresearchgate.net This ethylene-triggered ABA biosynthesis plays a significant role in the observed growth inhibition, epinasty, and senescence. cambridge.orgresearchgate.net The induction of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, is a crucial step in this process. nih.gov

Transcriptomic studies in susceptible Echinochloa colona have shown the enrichment of the abscisic acid-activated signaling pathway following quinclorac treatment. mdpi.comnih.gov This indicates a direct response to the herbicide. mdpi.com In contrast, some quinclorac-resistant genotypes exhibit down-regulation of proteins associated with ABA biosynthesis, suggesting this may be a component of their resistance mechanism. researchgate.net Besides ABA, quinclorac also influences other hormone-related genes. As an auxin-type herbicide, it affects the expression of auxin-responsive genes. bigpesticides.comfrontiersin.org The interplay between auxin, ethylene, and ABA signaling pathways is a critical determinant of the plant's response to quinclorac. sci-hub.senih.gov

Gene Expression Profiling and Transcriptomic Responses to Quinclorac(1-)

Transcriptomic analyses have provided significant insights into the molecular mechanisms underlying quinclorac action and resistance. mdpi.commdpi.com By comparing the gene expression profiles of susceptible and resistant plants, with and without quinclorac treatment, researchers have identified numerous differentially expressed genes (DEGs) involved in various biological processes. mdpi.commdpi.comnih.gov These studies reveal a broad and complex transcriptional reprogramming in response to quinclorac. mdpi.commdpi.com

In susceptible plants, quinclorac treatment enriches gene ontology (GO) terms associated with stress responses, including the ethylene-activated and abscisic acid-activated signaling pathways. mdpi.com In contrast, resistant genotypes often exhibit a different transcriptomic response, characterized by the upregulation of genes involved in detoxification and stress tolerance. mdpi.comuark.edu For example, in a multiple-herbicide-resistant Echinochloa colona genotype, detoxification-related genes, particularly those from the UDP-glycosyltransferase (UGT) family, were induced, likely enhancing the metabolism of quinclorac. mdpi.comuark.edu

Identification of Differentially Expressed Genes

Transcriptome studies have successfully identified a range of differentially expressed genes (DEGs) in response to quinclorac. mdpi.comnih.gov In a study on Oryza sativa (rice), 637 probe sets showed differential expression after quinclorac treatment. nih.gov These included genes related to auxin response, such as GH3 and OsIAA genes. frontiersin.orgnih.gov Gene Ontology (GO) analysis revealed significant enrichment of detoxification-related gene families, including cytochrome P450s, glutathione (B108866) S-transferases (GSTs), UDP-glycosyltransferases (UGTs), and ABC transporters. frontiersin.orgnih.gov

In another study on Oryza sativa ssp. japonica, quinclorac stress altered the expression of 2207 genes, with 1427 being up-regulated and 780 down-regulated. mdpi.com These genes were primarily involved in glutathione metabolism, porphyrin and chlorophyll (B73375) metabolism, and the biosynthesis of secondary metabolites. mdpi.com Furthermore, transcription factor families such as AP2-EREBP, MYB, and WRKY were also affected. mdpi.com In a quinclorac-resistant Echinochloa colona biotype, genes involved in trehalose (B1683222) biosynthesis and UDP-glycosyltransferase (UGT) family genes were significantly upregulated upon quinclorac treatment, suggesting their role in detoxification and stress mitigation. mdpi.com

Table 2: Examples of Differentially Expressed Genes/Gene Families in Response to Quinclorac

| Gene/Gene Family | Plant Species | Response to Quinclorac | Putative Function | Source |

|---|---|---|---|---|

| GH3, OsIAA | Oryza sativa | Up-regulated | Auxin response | frontiersin.orgnih.gov |

| Cytochrome P450s | Oryza sativa | Enriched | Detoxification | frontiersin.orgnih.gov |

| Glutathione S-Transferases (GSTs) | Oryza sativa | Enriched | Detoxification | frontiersin.orgnih.gov |

| UDP-glycosyltransferases (UGTs) | Oryza sativa, Echinochloa colona | Induced/Enriched | Detoxification | frontiersin.orgmdpi.comnih.gov |

| ABC Transporters | Oryza sativa | Enriched | Transport/Detoxification | frontiersin.orgnih.gov |

| AP2-EREBP, MYB, WRKY | Oryza sativa ssp. japonica | Altered expression | Transcription regulation | mdpi.com |

| Trehalose Biosynthesis Genes | Echinochloa colona | Up-regulated | Stress mitigation | mdpi.com |

| EcGLR1 | Echinochloa crus-galli | Increased expression (higher in resistant biotype) | Glutamate receptor-like signaling | nih.gov |

Functional Genomics Approaches to Quinclorac Signaling Pathways

Functional genomics has become an indispensable tool for dissecting the complex molecular networks that underlie a plant's response to herbicides like quinclorac. researchgate.net Through high-throughput technologies such as transcriptomics and proteomics, researchers can create a global snapshot of the changes in gene and protein expression following quinclorac exposure, providing critical insights into its mode of action, detoxification pathways, and the mechanisms of resistance.

Transcriptomic Investigations

Transcriptome analysis, particularly through methods like RNA-sequencing (RNA-Seq) and microarray analysis, has been instrumental in identifying genes that are differentially expressed in response to quinclorac.

In a study on Oryza sativa (rice), whole-genome microarray analysis identified 637 probe sets with significantly different expression levels after 6 or 24 hours of quinclorac treatment. nih.govnih.gov Gene Ontology (GO) analysis of these genes revealed a significant enrichment of detoxification-related gene families, including cytochrome P450 (P450), glutathione S-transferase (GST), and UDP-glycosyltransferase (UGT). nih.govfrontiersin.org Furthermore, genes associated with the auxin signaling pathway, such as GH3 and OsIAAs, were found to be responsive to the treatment. nih.govnih.gov

A more recent study combining RNA-Seq and proteomics on Oryza sativa ssp. japonica leaves provided a more detailed view. mdpi.comsemanticscholar.org After 6 hours of quinclorac stress, a total of 2,207 differentially expressed genes (DEGs) were identified, with 1,427 being up-regulated and 780 down-regulated. mdpi.comsemanticscholar.org Pathway enrichment analysis of these DEGs highlighted several key metabolic processes affected by quinclorac. mdpi.com

Table 1: Differentially Expressed Genes (DEGs) in Rice Leaves Under Quinclorac Stress This table summarizes the number of differentially expressed genes (DEGs) identified in rice leaves following exposure to quinclorac, as reported in a combined transcriptomic and proteomic study. mdpi.comsemanticscholar.org

| Regulation Status | Number of Genes |

| Up-regulated | 1,427 |

| Down-regulated | 780 |

| Total DEGs | 2,207 |

The most significantly enriched pathways included glutathione metabolism, the biosynthesis of secondary metabolites, phenylpropanoid biosynthesis, and tyrosine metabolism. mdpi.com These findings underscore the plant's attempt to metabolize and detoxify the xenobiotic compound. The analysis also identified the activation of specific transcription factor (TF) families, primarily AP2-EREBP, MYB, and WRKY, which are known to regulate stress responses. mdpi.comsemanticscholar.org

Comparative transcriptomics between quinclorac-resistant and susceptible genotypes of Echinochloa colona has revealed constitutive differences and induced responses that confer resistance. mdpi.com In the resistant (ECO-R) genotype, processes like carbon metabolism and photosynthesis were constitutively up-regulated, suggesting enhanced metabolic fitness. mdpi.com Upon quinclorac treatment, the ECO-R genotype showed a unique and efficient up-regulation of trehalose biosynthesis and detoxification-related genes, particularly from the UDP-glycosyltransferase (UGT) family. mdpi.com This suggests a resistance mechanism where quinclorac is conjugated by UGTs using UDP-glucose supplied by the elevated trehalose pathway. mdpi.com In contrast, the susceptible genotype exhibited a broad stress response, including the enrichment of ethylene-activated and abscisic-acid-activated signaling pathways. mdpi.com

Proteomic Analyses

Proteomic studies, often using techniques like isobaric tags for relative and absolute quantification (iTRAQ), complement transcriptomic data by revealing changes at the functional protein level.

In the combined transcriptomic and proteomic study of rice, quinclorac stress led to the differential expression of 147 proteins (DEPs), with 49 being up-regulated and 98 down-regulated. mdpi.comsemanticscholar.org

Table 2: Differentially Expressed Proteins (DEPs) in Rice Leaves Under Quinclorac Stress This table presents the number of differentially expressed proteins (DEPs) found in rice leaves under quinclorac stress, indicating a significant impact at the protein level. mdpi.comsemanticscholar.org

| Regulation Status | Number of Proteins |

| Up-regulated | 49 |

| Down-regulated | 98 |

| Total DEPs | 147 |

Pathway analysis of these DEPs showed enrichment in processes such as cysteine and methionine metabolism, glyoxylate (B1226380) and dicarboxylate metabolism, and phenylpropanoid biosynthesis. mdpi.com Correlation analysis between the transcriptome and proteome indicated that proteins related to chlorophyll synthesis, including Mg-chelatase H subunit and protochlorophyllide (B1199321) oxidoreductase B, were inhibited under quinclorac stress. mdpi.com

A separate proteomic analysis of quinclorac-resistant and susceptible Echinochloa crus-galli revealed that quinclorac treatment significantly increased the number and expression of photosynthesis-related proteins in the resistant biotype. nih.gov This improved photosynthetic rate, along with up-regulated expression of eight herbicide resistance-related proteins, was linked to the enhanced adaptability of the resistant plants to quinclorac stress. nih.gov The study also pointed to the importance of glutathione S-transferase (GST) activity in the defense mechanism. nih.govmdpi.com

These functional genomics studies collectively indicate that quinclorac action triggers a complex signaling cascade. In susceptible plants, this involves auxin and ethylene signaling pathways, leading to oxidative stress and phytotoxicity. nih.govmdpi.com In tolerant or resistant plants, the response is characterized by the rapid induction of detoxification machinery.

Table 3: Key Gene and Protein Families Implicated in Quinclorac Response by Functional Genomics This table summarizes the major gene and protein families consistently identified across various functional genomics studies as being responsive to quinclorac, highlighting their roles in detoxification and stress signaling. nih.govfrontiersin.orgmdpi.commdpi.com

| Family | Proposed Function in Quinclorac Response |

| Cytochrome P450 (P450) | Phase I metabolism of quinclorac. frontiersin.org |

| Glutathione S-Transferase (GST) | Phase II detoxification by conjugating quinclorac with glutathione. frontiersin.orgmdpi.com |

| UDP-Glycosyltransferase (UGT) | Phase II detoxification by conjugating quinclorac with glucose. frontiersin.orgmdpi.com |

| ABC Transporters | Transport of quinclorac or its metabolites across membranes. nih.govebi.ac.uk |

| Trehalose Biosynthesis Genes | Provides UDP-glucose for UGT-mediated detoxification in resistant biotypes. mdpi.com |

| Auxin-Responsive Genes (e.g., GH3, OsIAAs) | Mediate the primary hormonal response to quinclorac as an auxin mimic. nih.govebi.ac.uk |

| Transcription Factors (e.g., MYB, WRKY) | Regulation of downstream stress and detoxification gene networks. mdpi.comsemanticscholar.org |

The integration of transcriptomic and proteomic data provides a powerful, multi-layered understanding of the molecular events following quinclorac application, from initial perception and signaling to metabolic detoxification and, ultimately, the physiological outcome of tolerance or susceptibility.

Resistance Mechanisms and Evolutionary Dynamics to Quinclorac

Characterization of Quinclorac (B55369) Resistance Phenotypes in Plant Biotypes

Plant biotypes that have developed resistance to quinclorac exhibit distinct phenotypes compared to their susceptible counterparts. A primary characteristic of resistance is the ability to survive and reproduce after exposure to quinclorac at doses that are normally lethal to the wild type. nih.gov The level of resistance can vary significantly among different weed populations. For instance, two resistant populations of smooth crabgrass (Digitaria ischaemum), MSU1 and MSU2, required 80 and 5 times more quinclorac, respectively, to achieve a 50% reduction in biomass compared to susceptible populations. cambridge.orgresearchgate.net Similarly, a resistant biotype of false cleavers (Galium spurium) was found to be highly resistant to quinclorac, with a resistance ratio of 46 based on the 50% growth reduction value. nih.gov

A key phenotypic difference observed in resistant grass species is the lack of ethylene (B1197577) and cyanide accumulation following quinclorac application. In susceptible plants, quinclorac induces the biosynthesis of ethylene, a process that also produces cyanide as a byproduct, leading to phytotoxicity. nih.govcambridge.org However, in resistant biotypes of Echinochloa crus-galli and smooth crabgrass, the induction of ACC synthase, a key enzyme in the ethylene biosynthesis pathway, is not triggered, resulting in no significant increase in cyanide levels. cambridge.orgcambridge.org For example, a susceptible smooth crabgrass biotype accumulated three times more cyanide than two resistant populations. cambridge.orgresearchgate.net This differential response suggests an alteration in the auxin signal transduction pathway in resistant plants. nih.govcambridge.org

Furthermore, some quinclorac-resistant biotypes exhibit cross-resistance to other herbicides. The resistant false cleavers biotype, for example, also showed high resistance to the ALS inhibitor thifensulfuron-methyl (B1681301) and moderate resistance to other auxinic herbicides like MCPA, picloram, and dicamba. nih.gov This indicates that the resistance mechanisms can be complex and may involve multiple pathways.

The table below summarizes the resistance levels of different weed biotypes to quinclorac.

| Plant Biotype | Resistant Population(s) | Resistance Level (Resistance Ratio/Fold Resistance) | Reference |

| Smooth Crabgrass (Digitaria ischaemum) | MSU1 | 80-fold | cambridge.orgresearchgate.net |

| Smooth Crabgrass (Digitaria ischaemum) | MSU2 | 5-fold | cambridge.orgresearchgate.net |

| False Cleavers (Galium spurium) | R biotype | 46 (GR50 R/S) | nih.gov |

| Barnyardgrass (Echinochloa crus-galli) | R biotype | 138.86-fold | nih.gov |

Non-Target Site Resistance (NTSR) Mechanisms to Quinclorac

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching its target site or that mitigate the downstream effects of the herbicide's action. udl.cat In the case of quinclorac, NTSR is the predominant form of resistance and involves enhanced metabolic detoxification and alterations in hormone signaling pathways. cambridge.orggcmonline.com

One of the primary NTSR mechanisms is the enhanced ability of resistant plants to metabolize and detoxify quinclorac into non-toxic compounds. This process typically involves several families of enzymes. cambridge.org

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a crucial role in the phase I metabolism of various xenobiotics, including herbicides. cambridge.orgfrontiersin.org In several quinclorac-resistant weed species, the involvement of P450s has been demonstrated. Studies have shown that the use of P450 inhibitors, such as malathion (B1675926) and piperonyl butoxide (PBO), can reverse or reduce the level of resistance to quinclorac. cambridge.orgcambridge.org For instance, when resistant populations of smooth crabgrass were pretreated with malathion, the concentration of quinclorac in the plants increased, suggesting that P450-mediated metabolism was inhibited. cambridge.orgresearchgate.net Similarly, in barnyardgrass, the enhanced metabolism of quinclorac was linked to the activity of P450 enzymes. cambridge.org Transcriptomic analyses have further supported the role of P450s by identifying the upregulation of specific P450 genes, such as those from the CYP81A subfamily, in response to quinclorac treatment. frontiersin.orgnih.gov

Glutathione (B108866) S-transferases (GSTs) are another key family of enzymes involved in phase II of herbicide detoxification. They catalyze the conjugation of glutathione to the herbicide or its metabolites, rendering them less toxic and more easily sequestered. cambridge.orgfrontiersin.org Elevated GST activity has been consistently observed in quinclorac-resistant biotypes. In resistant smooth crabgrass populations MSU1 and MSU2, GST activity was significantly higher than in the susceptible population, even in the absence of quinclorac treatment. cambridge.orgresearchgate.netconfex.com This suggests a constitutive overexpression of GSTs in the resistant biotypes. cambridge.org Proteomic and transcriptomic studies have also identified the upregulation of GST proteins and genes in quinclorac-resistant Echinochloa crus-galli. nih.govresearchgate.net The enhanced GST activity is believed to contribute to the detoxification of both the herbicide and the cytotoxic byproducts of its action, such as cyanide. cambridge.org

The following table presents data on GST activity in quinclorac-resistant and susceptible smooth crabgrass biotypes.

| Plant Biotype | Treatment | Time After Treatment (HAT) | GST-specific activity (µmol min⁻¹ ml⁻¹ protein) | Reference |

| MSU1 (Resistant) | Untreated | 0 | 0.0121 | cambridge.org |

| MSU1 (Resistant) | Untreated | 72 | 0.0177 | cambridge.org |

| MSU1 (Resistant) | Untreated | 168 | 0.0147 | cambridge.org |

| MSU2 (Resistant) | Untreated | 0 | 0.0105 | cambridge.org |

| MSU2 (Resistant) | Untreated | 72 | 0.0174 | cambridge.org |

| MSU2 (Resistant) | Untreated | 168 | 0.0145 | cambridge.org |

| SMT2 (Susceptible) | Untreated | 0 | 0.0059 | cambridge.org |

| SMT2 (Susceptible) | Untreated | 72 | 0.0097 | cambridge.org |

| SMT2 (Susceptible) | Untreated | 168 | 0.0085 | cambridge.org |

UDP-glycosyltransferases (UGTs) are enzymes that participate in phase II detoxification by conjugating glucose to herbicides or their metabolites. nih.govmdpi.com This glycosylation increases the water solubility of the compounds, facilitating their transport and sequestration into vacuoles. nih.gov In a multiple-herbicide-resistant genotype of Echinochloa colona, detoxification-related genes, particularly from the UGT family, were induced following quinclorac treatment. nih.govresearchgate.net This suggests that UGT-mediated conjugation is a key mechanism for detoxifying quinclorac in this resistant biotype. The upregulation of UGTs may work in concert with other detoxification pathways to confer high levels of resistance. nih.gov

A significant NTSR mechanism in quinclorac-resistant grass weeds involves alterations in the plant's hormonal signaling pathways, specifically those related to auxin and ethylene. cambridge.org Quinclorac acts as a synthetic auxin, and in susceptible plants, it triggers a cascade of events that includes the overproduction of ethylene and its toxic byproduct, cyanide. nih.govmdpi.com

In resistant biotypes, this signaling cascade is disrupted. Studies on Echinochloa crus-galli and Galium spurium have shown that resistant plants exhibit a significantly lower induction of ethylene biosynthesis after quinclorac treatment compared to susceptible plants. nih.govcambridge.org This reduced ethylene production is linked to a lower stimulation of the enzyme ACC synthase, which is the rate-limiting step in ethylene synthesis. cambridge.org For example, in susceptible false cleavers, ethylene levels increased approximately 3-fold after quinclorac application, while no such increase was observed in the resistant biotype. nih.gov Similarly, in a resistant Echinochloa crus-galli genotype, the synthesis of ethylene and cyanide was limited. cambridge.org

This alteration in the auxin signal transduction pathway prevents the accumulation of toxic levels of cyanide, a primary cause of phytotoxicity in susceptible grasses. cambridge.org The insensitivity along the response pathway that induces ethylene production is considered a key mechanism of resistance. ucdavis.edu Furthermore, some resistant biotypes may also exhibit enhanced activity of β-cyanoalanine synthase (β-CAS), an enzyme that detoxifies cyanide, providing an additional layer of protection. mdpi.comucdavis.edu

The table below shows the differential ethylene production in quinclorac-resistant and susceptible biotypes.

| Plant Biotype | Treatment | Ethylene Production (relative to control) | Reference |

| False Cleavers (Galium spurium) - Susceptible | Quinclorac | ~3-fold increase | nih.gov |

| False Cleavers (Galium spurium) - Resistant | Quinclorac | No significant increase | nih.gov |

| Echinochloa phyllopogon - Susceptible | Quinclorac | Significant increase | ucdavis.edu |

| Echinochloa phyllopogon - Resistant | Quinclorac | Insensitive response (low production) | ucdavis.edu |

Altered Auxin/Ethylene Signaling and Response Pathways

Impaired ACC Synthase/Oxidase Induction

A primary mechanism of quinclorac action in susceptible grasses is the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. researchgate.netnih.gov This leads to an overproduction of ethylene and, consequently, an accumulation of toxic cyanide. researchgate.netnih.govnii.ac.jp However, in resistant biotypes, this induction is significantly impaired.

Studies on various resistant grass species, including Echinochloa phyllopogon, Digitaria ischaemum, and Echinochloa crus-galli, have consistently shown that quinclorac treatment does not trigger a substantial increase in ACC synthase or ACC oxidase activity. researchgate.netmdpi.comnih.gov This results in markedly lower levels of ethylene and cyanide production compared to their susceptible counterparts. researchgate.netnih.govcambridge.org For instance, in susceptible Digitaria ischaemum, quinclorac treatment led to a threefold increase in ethylene production, while resistant plants showed only a marginal increase. researchgate.netnih.gov Similarly, susceptible Echinochloa crus-galli var. mitis biotypes exhibited a significant rise in ACC content and the activities of ACS and ACO enzymes upon quinclorac application, a response that was notably diminished in resistant biotypes. nih.govmdpi.com

This insensitivity in the ethylene biosynthesis pathway is considered a central element of quinclorac resistance. researchgate.netnih.govucdavis.edu The reduced induction of these enzymes suggests an alteration in the auxin signal transduction pathway, which precedes ethylene synthesis. ucdavis.edubioone.org

Modifications in Cyanide Detoxification via β-Cyanoalanine Synthase (β-CAS)

In conjunction with reduced cyanide production, an enhanced ability to detoxify cyanide plays a role in quinclorac resistance for some weed biotypes. This detoxification is primarily carried out by the enzyme β-cyanoalanine synthase (β-CAS). mdpi.comucdavis.edu

Several studies have reported higher basal levels or induced activity of β-CAS in quinclorac-resistant biotypes compared to susceptible ones. researchgate.netnih.govucdavis.edu For example, resistant Echinochloa phyllopogon was found to have two- to three-fold greater β-CAS activity than susceptible plants. nih.govucdavis.edu Similarly, a resistant biotype of Digitaria ischaemum exhibited four times more β-CAS activity than its susceptible counterpart. researchgate.net Research on Echinochloa crus-galli var. mitis and Echinochloa oryzoides has also linked resistance to higher β-CAS activity, which is sometimes associated with specific amino acid substitutions in the EcCAS gene, potentially leading to a more efficient enzyme structure. mdpi.comawsjournal.org

However, the role of β-CAS is not universally consistent across all resistant species. In some cases, no significant difference in β-CAS activity was observed between resistant and susceptible populations of Echinochloa crus-galli, suggesting that this mechanism is not always a primary driver of resistance. bioone.orgricesci.org Furthermore, some research indicates that while β-CAS activity may be enhanced, the primary resistance mechanism is the reduced production of ethylene and cyanide in the first place. nii.ac.jp

Translocation and Uptake Alterations in Resistant Biotypes

Alterations in the uptake and translocation of quinclorac have been investigated as a potential non-target-site resistance mechanism, though the findings are not consistent across all studies.

In many documented cases of quinclorac resistance in grasses, no significant differences in the foliar uptake, translocation, or metabolism of the herbicide were found between resistant and susceptible biotypes. ucdavis.eduucanr.edu This suggests that for these particular biotypes, the resistance mechanism is not based on preventing the herbicide from reaching its site of action.

However, contrasting findings have been reported. One study on Echinochloa crus-galli from China found that while foliar uptake was similar between resistant and susceptible plants, the resistant plants exhibited a higher level of ¹⁴C-quinclorac translocation out of the treated leaf. ricesci.org Conversely, another study on Echinochloa crus-pavonis also observed a higher level of translocation in the resistant line but linked it to a lower level of quinclorac metabolism. nih.gov Research on Echinochloa crus-galli var. zelayensis pointed to the involvement of ABCB transporters in altered auxin transport at the root tip as a potential resistance mechanism. mdpi.com

These conflicting reports indicate that changes in translocation and uptake are not a universal mechanism of quinclorac resistance and may be specific to certain weed species or biotypes.

Target Site Resistance (TSR) Investigations for Quinclorac

The primary mode of action for quinclorac involves mimicking auxin, which leads to the overproduction of ethylene and cyanide in susceptible grasses. nih.govnii.ac.jp Therefore, investigations into target-site resistance (TSR) have focused on alterations within the auxin signaling pathway. It is hypothesized that resistance could stem from a modified target site that reduces herbicide binding or an alteration in the signal transduction pathway that perceives the herbicide. uoguelph.ca

While the precise target site of quinclorac has been a subject of debate, the TIR1/AFB auxin co-receptors are considered likely candidates. nih.gov Resistance could, therefore, involve mutations in the genes encoding these receptors or other downstream components of the auxin response. nih.govucdavis.edu Studies have suggested that the insensitivity to quinclorac-induced ethylene production in resistant plants points towards a target-site-related mechanism. researchgate.netucdavis.edu This is because the initial step of the herbicide's action—the perception and transduction of the auxin-like signal—appears to be impaired. ucdavis.edubioone.org

Despite strong indications, direct evidence of specific target-site mutations conferring quinclorac resistance in grasses has been elusive. gcmonline.com Research on a highly resistant smooth crabgrass population suggested that a target-site mutation was a likely cause due to the high level of resistance, which is often characteristic of TSR. gcmonline.com However, no specific mutations have been identified to date. gcmonline.com In some cases, resistance is not linked to differences in absorption, suggesting an alteration at the target site is probable. awsjournal.org

Molecular Basis of Quinclorac Resistance Evolution

The evolution of quinclorac resistance is a multifaceted process driven by selection pressure from repeated herbicide use. bioone.org This has led to the emergence of both target-site and non-target-site resistance mechanisms. mdpi.comnih.gov

From a molecular standpoint, non-target-site resistance (NTSR) is often polygenic, involving multiple genes that contribute to the resistant phenotype. nih.gov Key molecular mechanisms identified include:

Reduced Ethylene Synthesis: A primary basis for resistance is the diminished induction of genes encoding ACC synthase (ACS) and ACC oxidase (ACO), the two critical enzymes in the ethylene biosynthesis pathway. nii.ac.jpmdpi.comawsjournal.org Resistant plants show less upregulation of ACS and ACO gene expression following quinclorac treatment compared to susceptible plants. mdpi.comnih.gov

Enhanced Cyanide Detoxification: In some biotypes, resistance is linked to mutations in the gene for β-cyanoalanine synthase (β-CAS). For example, studies have identified specific amino acid substitutions (e.g., Asn-105-Lys, Gln-195-Glu, Gly-298-Val in Echinochloa crus-galli var. mitis) in the β-CAS enzyme of resistant plants. mdpi.com These changes are thought to enhance the enzyme's stability and activity, allowing for more efficient detoxification of cyanide. mdpi.comawsjournal.org

Altered Herbicide Metabolism: Enhanced metabolism, often involving cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), is another NTSR mechanism. nii.ac.jpcambridge.org For instance, the P450 inhibitor malathion was shown to reverse quinclorac resistance in Echinochloa phyllopogon. nih.govucdavis.edu Furthermore, elevated GST activity has been observed in resistant smooth crabgrass populations. cambridge.org

Gene Expression Changes: Transcriptomic studies have revealed that resistance can be associated with the upregulation of genes involved in stress tolerance and xenobiotic detoxification pathways. mdpi.com

Target-site resistance (TSR) would involve mutations in the genes for auxin receptors, such as TIR1/AFB, or other proteins in the signaling cascade. nih.govnih.gov While this is a strong theoretical basis for resistance, specific mutations conferring quinclorac resistance have yet to be definitively identified in weed populations. gcmonline.com

Academic Strategies for Resistance Management

To combat the growing issue of quinclorac resistance, academics and weed scientists propose a multi-pronged approach centered on integrated weed management (IWM) principles. These strategies aim to reduce the selection pressure for resistance and preserve the efficacy of existing herbicides.

Key academic strategies include:

Herbicide Rotation and Tank-Mixing: A fundamental principle is to rotate herbicides with different modes of action (MOA). bioone.org This prevents the repeated selection of weeds resistant to a single chemical family. Using tank-mixtures of herbicides with different MOAs can also be effective, as it is less likely for a weed to have resistance to multiple mechanisms simultaneously. bioone.org

Cultural and Mechanical Control: Integrating non-chemical control methods is crucial. This includes practices like pre-plant tillage, crop rotation, and mechanical weed removal (cultivation). bioone.org Crop rotation, for example, allows for the use of different herbicides and cultivation practices that disrupt the life cycle of resistant weeds. bioone.org

Use of Alternative Herbicides: When resistance to quinclorac is confirmed, alternative herbicides with different modes of action should be employed. bioone.orgcambridge.org For example, in rice, herbicides like clomazone, cyhalofop, fenoxaprop, and bispyribac-sodium (B1667525) have been used to control quinclorac-resistant barnyardgrass. bioone.orgcambridge.org

Monitoring and Early Detection: It is important to monitor fields for suspected resistance. If weeds survive a normally effective herbicide application, they should be controlled by other means to prevent seed production. Seed samples can be collected and tested to confirm resistance, allowing for timely management adjustments. bioone.org

Adherence to Labeled Rates: Using the recommended herbicide rates is important. Cutting rates can lead to sublethal doses that may select for low-level resistance, which can evolve into higher-level resistance over time.

These strategies, promoted through resources like the Herbicide Resistance Action Committee (HRAC) and university extension services, emphasize a proactive and diverse approach to weed management to ensure the long-term sustainability of herbicides like quinclorac. croplife.org.au

Metabolism and Translocation of Quinclorac Within Biological Systems

Absorption and Translocation Dynamics in Plants

The effectiveness of quinclorac (B55369) is intrinsically linked to its ability to be absorbed by and transported within the plant. It is a systemic herbicide, capable of entering the plant through various tissues and moving throughout the vascular system. scielo.brresearchgate.net

Root and Foliar Uptake Mechanisms

Quinclorac can be readily absorbed by germinating seeds, roots, and leaves. scielo.brcambridge.org However, the rate and efficiency of uptake can differ between these organs. Studies have indicated that root absorption of quinclorac is often faster and more significant than foliar absorption. scielo.brresearchgate.net For instance, in susceptible biotypes of barnyardgrass (Echinochloa crus-galli), root uptake was found to be greater than shoot uptake. awsjournal.orgscielo.br Similarly, research on torpedograss (Panicum repens) demonstrated that quinclorac was readily absorbed by the roots and translocated. researchgate.net After 6 hours, a significant amount of the applied dose had been absorbed by the roots. researchgate.net

Foliar uptake, while also a viable entry route, can be more limited. In torpedograss, foliar absorption was described as minimal, with only 26% of the applied quinclorac absorbed after 72 hours. researchgate.net In tomato plants, following foliar application, a large portion of the absorbed radiolabeled quinclorac was retained within the treated leaf. nih.govusda.gov The presence of a surfactant can enhance foliar uptake, as seen in a study on Echinochloa crus-galli, where up to 97% of quinclorac was absorbed within 6 hours. uwa.edu.au

Acropetal and Basipetal Movement within Vascular Tissues

Once absorbed, quinclorac is translocated throughout the plant via both acropetal (upward) and basipetal (downward) pathways within the vascular tissues. researchgate.netcambridge.org This systemic movement allows the herbicide to reach its sites of action in various parts of the plant. The primary sinks for translocated quinclorac are typically the apex and young, developing leaves, demonstrating strong acropetal movement. scielo.brresearchgate.net

In leafy spurge, after foliar application, quinclorac was translocated both basipetally and acropetally, with the young leaves and apex acting as the strongest sinks. researchgate.net Studies on tomato plants also confirmed that the greatest movement of quinclorac out of the treated leaf was acropetal. nih.govusda.gov In torpedograss, after root absorption, 46% of the absorbed amount was translocated throughout the plant, with the youngest leaf and immature rhizomes accumulating a portion of the herbicide. researchgate.net While both pathways are active, acropetal translocation is often predominant. scielo.br Even when applied to the leaves of Panicum repens, a significantly greater amount of the herbicide was found at the tip of the leaf blade compared to the base within 48 to 72 hours. scielo.br

Table 1: Quinclorac Absorption in Various Plant Species

| Plant Species | Application Site | Absorption Findings | Source |

|---|---|---|---|

| Torpedograss (Panicum repens) | Foliar | Minimal; 26% absorbed after 72 hours. | researchgate.net |

| Torpedograss (Panicum repens) | Root | Readily absorbed; 26.7 µg/plant dose absorbed after 6 hours. | researchgate.net |

| Barnyardgrass (Echinochloa crus-galli) | Root vs. Shoot | Root absorption is greater than shoot absorption in susceptible biotypes. | awsjournal.orgscielo.br |

| Tomato (Lycopersicon esculentum) | Foliar | Most of the absorbed compound is retained in the treated leaf. | nih.govusda.gov |

| Echinochloa crus-galli (with surfactant) | Foliar | Rapid; up to 97% absorbed within 6 hours. | uwa.edu.au |

Biotransformation Pathways of Quinclorac in Plants

The metabolic fate of quinclorac within a plant is a critical determinant of its selectivity and persistence. Biotransformation processes in plants generally aim to detoxify foreign compounds, often through conjugation with endogenous molecules.

Conjugation Mechanisms and Metabolite Identification

In plants, quinclorac undergoes limited metabolism. who.int The primary biotransformation pathway involves conjugation. mdpi.com One identified mechanism is the formation of a C-1 glucose ester. researchgate.net This initial conjugate can then be further converted into a pentosylglucose ester, which has been identified as a major metabolite, or a malonylglucose ester, a minor product. researchgate.net In some cases, a glucuronide conjugate of quinclorac has also been identified as a metabolic product. apvma.gov.au Despite these transformations, a significant portion of the absorbed quinclorac often remains as the unchanged parent compound within the plant tissues. who.int Research combining transcriptomic and metabolomic analyses suggests that UDP-glycosyltransferase genes, which are involved in the glycosylation of toxins, are upregulated in response to quinclorac, supporting the role of conjugation in its metabolism. mdpi.com

Comparative Metabolism across Plant Species and Biotypes

Differences in the metabolism and response to quinclorac are evident when comparing various plant species and even different biotypes within the same species. These differences are often the basis for the herbicide's selectivity.

In a comparative study of resistant (R) and susceptible (S) biotypes of barnyardgrass (Echinochloa crus-galli), no significant differences in the uptake, translocation, or metabolism of quinclorac were found that could account for the resistance. cambridge.org This suggests that in this case, resistance is likely due to a target-site-based mechanism rather than metabolic detoxification. cambridge.orgawsjournal.org Similarly, investigations into a resistant biotype of false cleavers (Galium spurium) revealed that the resistance mechanism was not attributable to differences in quinclorac absorption, translocation, or metabolism compared to the susceptible biotype. nih.gov

However, in other instances, metabolic differences do play a role. For example, in smooth crabgrass (Digitaria ischaemum), elevated activity of glutathione (B108866) S-transferase (GST) was observed in resistant populations. researchgate.netcambridge.org Furthermore, the concentration of quinclorac in these resistant plants increased when they were pre-treated with a cytochrome P450 inhibitor, suggesting that P450-mediated metabolism contributes to the resistance. researchgate.netcambridge.org Proteomic analysis of resistant Echinochloa crus-galli has also pointed towards the involvement of detoxification enzymes like GST. nih.gov These findings indicate that enhanced metabolism via pathways involving enzymes such as cytochrome P450s and GSTs can be a mechanism of quinclorac resistance in certain grass weeds. researchgate.netcambridge.orgnih.gov

Table 2: Comparative Response to Quinclorac in Resistant (R) and Susceptible (S) Biotypes

| Plant Species/Biotype | Key Finding | Implied Resistance Mechanism | Source |

|---|---|---|---|

| Barnyardgrass (Echinochloa crus-galli) | No significant difference in uptake, translocation, or metabolism between R and S biotypes. | Target-site based | cambridge.org |

| False Cleavers (Galium spurium) | Resistance not due to differences in absorption, translocation, or metabolism. | Altered target site or signal transduction | nih.gov |

| Smooth Crabgrass (Digitaria ischaemum) | Elevated GST activity and involvement of cytochrome P450s in R biotypes. | Non-target-site based (enhanced metabolism) | researchgate.netcambridge.org |

| Echinochloa crus-galli (Proteomic study) | Changes in herbicide-related proteins like GST and cytochrome P450 in R biotype. | Non-target-site based (detoxification) | nih.gov |

Environmental Fate, Persistence, and Degradation of Quinclorac

Degradation Pathways in Soil Environments

The breakdown of Quinclorac (B55369) in soil is a critical process that dictates its environmental persistence. This degradation is governed by the soil's physicochemical characteristics and the activity of soil microorganisms.

The rate at which Quinclorac degrades in soil is significantly affected by the soil's physical and chemical properties. Key factors include pH, temperature, and moisture content.

pH: Soil pH is a primary factor influencing Quinclorac's degradation rate. cabidigitallibrary.org Degradation is fastest in neutral conditions (pH 7.0), with a reported half-life of approximately 10.58 days. cabidigitallibrary.org The degradation process is slower in both alkaline (pH 8.0) and acidic (pH 6.0) soils, with half-lives of 18.53 and 30.81 days, respectively. cabidigitallibrary.org This is because Quinclorac, a weak acid with a pKa of 4.34, dissociates more readily under alkaline conditions, while acidic conditions inhibit this dissociation. asm.orgnih.gov

Temperature: Temperature also plays a crucial role. Quinclorac degradation generally accelerates as temperatures increase from 5°C to 25°C. cabidigitallibrary.org One study found that dissipation increased with rising temperatures across four different soil types. bioone.org However, another study noted that the half-life was slightly longer at 35°C (17.33 days) compared to 25°C (15.04 days), suggesting an optimal temperature range for degradation may exist. cabidigitallibrary.org Applying Quinclorac during warmer seasons (25-35°C) can promote its breakdown. cabidigitallibrary.org

Humidity (Soil Moisture): The effect of soil moisture on Quinclorac degradation is also significant, though its impact can be less pronounced compared to pH and temperature. cabidigitallibrary.org Generally, dissipation increases with higher soil moisture content. bioone.org For instance, degradation was more rapid at 45% and 90% field capacity than at 22.5%. bioone.org However, the influence of moisture can be less significant in soils with low organic matter. bioone.org In one study, half-lives remained over 20 days at humidity levels of 30%, 60%, and 90%. cabidigitallibrary.org

Interactive Data Table: Effect of Physicochemical Properties on Quinclorac Degradation

| Parameter | Condition | Half-Life (DT50) in Days | Source |

| pH | 6.0 (Acidic) | 30.81 | cabidigitallibrary.org |

| 7.0 (Neutral) | 10.58 | cabidigitallibrary.org | |

| 8.0 (Alkaline) | 18.53 | cabidigitallibrary.org | |

| Temperature | 25°C | 15.04 | cabidigitallibrary.org |

| 35°C | 17.33 | cabidigitallibrary.org | |

| Soil Moisture | 22.5% FC | >112 | bioone.org |

| (Glendive-Havre clay) | 45% FC | 34 | bioone.org |

Microbial activity is a key driver of Quinclorac degradation in soil. plos.org Several bacterial strains capable of breaking down this herbicide have been isolated and identified.

One of the notable microorganisms identified in the degradation of Quinclorac is Stenotrophomonas maltophilia. scientific.net A strain of S. maltophilia, designated CSUFTM62, was isolated from soil and found to effectively degrade Quinclorac. scientific.net Optimal conditions for this degradation were determined to be a temperature of 30°C and a pH of 7. scientific.net Another study on S. maltophilia strain J03 showed it could degrade 33.5% of an initial Quinclorac concentration within 21 days. nih.gov The presence of S. maltophilia in rice field irrigation channels has been noted, although its metabolism can be negatively affected by herbicides. wur.nl

Other bacteria have also been identified as Quinclorac degraders. A strain of Cellulosimicrobium cellulans was found to degrade 45.9% of Quinclorac after 21 days under optimal conditions. nih.gov Additionally, Bacillus megaterium Q3, an endophytic bacterium, demonstrated the ability to degrade 93% of Quinclorac from a 20 mg/L solution in seven days. plos.org Various other bacteria, such as Pseudomonas and Bacillus species, have shown increased abundance in pesticide-exposed areas, suggesting potential roles in bioremediation. wur.nl

The degradation of Quinclorac in soil leads to the formation of various metabolites and bound residues. The primary degradation pathway involves the initial metabolism of Quinclorac to 3-chloro-8-quinolinecarboxylic acid (BH 514-1). epa.gov This metabolite can then undergo further breakdown into other compounds. epa.gov

In one study, five different metabolites were identified during the degradation of 14C-quinclorac in tropical soils. researchgate.nettandfonline.com Another analysis of degradation by Bacillus megaterium Q3 identified three major products: 3, 7-dichloro-8-methyl-quinoline, 3-chlorin-8-quinoline-carboxylic, and 8-quinoline-carboxylic. plos.org A separate study identified degradation products resulting from processes like decarboxylation, dechlorination, and hydroxylation. researchgate.net

Over time, Quinclorac and its degradation products can become incorporated into the soil matrix as bound residues. epa.gov These residues are strongly adsorbed to soil particles or organic matter. hawaii.gov In a study of five tropical soils, the amount of bound residue after 240 days ranged from 3.6% to 49.5% of the initial application. researchgate.nettandfonline.com The formation of these bound residues, along with mineralization to CO2 (which ranged from 12.5% to 25.6%), represents a significant pathway for the dissipation of Quinclorac from the soil environment. researchgate.nettandfonline.com

Microbial Degradation Processes and Identification of Degrading Microorganisms (e.g., Stenotrophomonas maltophilia)

Environmental Mobility and Leaching Potential in Terrestrial Systems

The movement of Quinclorac within the soil profile is a significant concern due to its potential to contaminate groundwater. Its mobility is largely dictated by its interaction with soil components and various environmental factors.

Quinclorac generally exhibits low adsorption to soil particles, which contributes to its mobility. epa.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, is low for Quinclorac, with values reported between 13 and 54 mL/g. hawaii.gov A low Koc value indicates a low binding tendency. hawaii.gov

Adsorption is influenced by soil properties. It tends to increase with higher organic matter content, clay content, and cation exchange capacity (CEC). researchgate.net For instance, Kd values (the soil-water partition coefficient) were found to be low, ranging from 0.067 for sand to 0.6 for clay soil. hawaii.gov Due to its weak acid nature, Quinclorac's adsorption can also be pH-dependent, with slightly higher sorption observed at a lower pH (5.7) compared to a higher pH (6.7). researchgate.net Because it does not bind tightly to soil, Quinclorac is readily available in the soil solution for plant uptake or movement. researchgate.net

The vertical movement, or leaching, of Quinclorac through the soil profile is a primary pathway for potential groundwater contamination. mdpi.com Its high water solubility and low adsorption to soil contribute to its leaching potential. mdpi.com

Several factors influence how readily Quinclorac moves downward in the soil:

Soil Texture and Organic Matter: Quinclorac is more mobile in soils with low organic matter and clay content, such as sandy soils. epa.govresearchgate.net In contrast, soils with higher organic matter and clay content exhibit greater sorption, which reduces leaching. researchgate.net

Rainfall and Irrigation: Significant precipitation or irrigation events, especially shortly after application, can facilitate the leaching of Quinclorac to lower soil layers. epa.gov This is because water competes with the herbicide for adsorption sites on soil particles, making more of the chemical available to move with the water. k-state.edu

Soil pH: Soil pH can alter the chemical form of Quinclorac, influencing its solubility and adsorption, and thereby affecting its movement. k-state.edu

Preferential Flow: Water can move rapidly through large pores in the soil, known as macropores, carrying dissolved chemicals like Quinclorac past the main soil matrix and deeper into the profile. mdpi.com

Field studies have detected Quinclorac residues at depths below 12 inches, and in some cases down to 42-48 inches, confirming its potential for vertical movement under certain conditions. nih.govepa.gov

Interactive Data Table: Soil Properties and Quinclorac Mobility

| Soil Property | Influence on Adsorption | Influence on Leaching Potential | Source |

| High Organic Matter | Increases Adsorption | Decreases Leaching | researchgate.net |

| High Clay Content | Increases Adsorption | Decreases Leaching | researchgate.net |

| Low pH (Acidic) | Generally Increases Adsorption | Generally Decreases Leaching | researchgate.netk-state.edu |

| High Sand Content | Decreases Adsorption | Increases Leaching | epa.govresearchgate.net |

Soil Adsorption and Desorption Characteristics

Aquatic Photodegradation and Hydrolytic Stability

Quinclorac demonstrates notable stability in water under certain conditions. It is stable to hydrolysis at pH levels of 5, 7, and 9. organolawn.com In sterile aqueous solutions, quinclorac shows little to no degradation when exposed to light, indicating its stability to photolysis in the absence of other factors. organolawn.comregulations.govepa.gov For instance, in a study using sterilized water at pH 7 irradiated with a xenon lamp, there was minimal degradation after 29 days. epa.gov Another study found that less than 10% of the applied quinclorac degraded in a sterile aqueous pH 7 buffer solution after 697 hours of irradiation. epa.gov

However, the presence of other substances in the water can significantly accelerate its breakdown. In non-sterile water from rice paddies and rivers, as well as in solutions containing activated sludge, quinclorac degrades more rapidly, with reported half-lives of 5 to 10 days. epa.govnih.gov One study indicated that in non-sterile water, quinclorac degraded with half-lives of 5.3 and 15.7 days. organolawn.com Research has shown that after 10 hours of photolysis in ultrapure water, the concentration of quinclorac decreased by 26% and 54% at 250 and 700 W m⁻², respectively. nih.govresearchgate.net In contrast, the amount of quinclorac in paddy field water remained almost constant under the same irradiation conditions, suggesting that components in the paddy water inhibit its direct photolysis. nih.gov

The presence of photosensitizers can influence the rate of photodegradation. For example, the addition of acetone (B3395972) as a photosensitizer has been shown to have variable effects, in some cases slightly increasing degradation and in others appearing to decrease it. epa.gov The degradation of quinclorac in the presence of naturally occurring substances like humic acids is a plausible explanation for its faster breakdown in natural waters compared to sterile lab conditions. epa.gov

Regarding hydrolytic stability, one study found that acidic conditions improved the half-life of quinclorac to 72.96 days. ekb.egresearchgate.net Conversely, alkaline conditions reduced its half-life to 13.73 days, and increasing the alkalinity further decreased the half-life to 5.95 days. ekb.egresearchgate.net

Table 1: Hydrolytic Stability of Quinclorac

| Condition | pH | Half-Life (Days) | Source(s) |

|---|---|---|---|

| Acidic | 1.0 N HCl | 72.96 | ekb.egresearchgate.net |

| Neutral | 7 | Stable | organolawn.com |

| Alkaline | - | 13.73 | ekb.egresearchgate.net |

Table 2: Aquatic Photodegradation of Quinclorac

| Water Type | Condition | Half-Life (Days) | Source(s) |

|---|---|---|---|

| Sterile Water | pH 7, Xenon Lamp | > 29 | epa.gov |

| Non-sterile Rice Paddy & River Water | Sunlight | 5 | epa.gov |

| Activated Sludge Solution | Sunlight | 10 | epa.gov |

Transport Mechanisms in Aquatic Systems (e.g., Runoff, Drainage Waters)

The movement of quinclorac in aquatic environments is a significant aspect of its environmental fate. Due to its relatively high water solubility and low sorption to soil organic carbon, quinclorac is considered to have the potential to be mobile. organolawn.comepa.gov This mobility can lead to its transport from treated areas into surrounding water bodies through surface runoff and drainage. epa.govnih.gov

Surface runoff is considered a significant mode of dissipation for quinclorac, especially when heavy rainfall occurs shortly after its application. organolawn.com Studies have detected quinclorac in water sources near irrigated rice fields. For example, in Brazil, average concentrations ranging from 1.34 to 6.97 µg L⁻¹ were found in seven analyzed hydrographic basins. researchgate.netresearchgate.net

The interconnected nature of rice paddies can facilitate the movement of quinclorac. Water entering uphill paddy fields can flush residues into downhill fields, particularly after re-flooding following application. researchgate.net The continuous presence of quinclorac residues has been observed in the inlet waters of rice paddies, which can be attributed to drainage and drift from upstream applications. researchgate.netresearchgate.net This leads to the detection of quinclorac in paddy water for extended periods, up to 70 days after treatment. researchgate.net

The use of this herbicide in areas with permeable soils and a shallow water table may result in groundwater contamination. newsomseed.comepa.gov Although some field studies have indicated limited leaching of quinclorac below a 12-inch soil depth under normal use conditions, its chemical properties suggest a potential for leaching. epa.gov The detection of quinclorac residues at depths of 75 cm under turf and 120 cm in bare ground plots in some studies highlights this potential. apvma.gov.au

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| Quinclorac | |

| Acetone | |

| 2-hydroxyquinclorac |

Synthesis and Derivatization of Quinclorac for Academic Exploration

Methodologies for Quinclorac (B55369) Core Structure Synthesis

The synthesis of the quinclorac core structure, 3,7-dichloroquinoline-8-carboxylic acid, has been approached through various chemical routes. nih.gov One common pathway involves a multi-step process starting from aniline (B41778) and glycerin. google.com This process typically includes condensation, chlorination, and oxydrolysis reactions. google.com

A specific synthetic route involves the condensation of aniline and glycerin in a sulfuric acid medium, with the aid of a catalyst, to produce quinoline (B57606). google.com The resulting quinoline undergoes chlorination in a dichlorobenzene solution, utilizing an initiator, to yield a muriatic dichlorobenzene solution of 7-chloro-8-toluquinoline. google.com After the removal of dichlorobenzene, water and sulfuric acid are added to create an oxidation preparation liquid. google.com Subsequent oxidation with nitric acid affords 3,7-dichloro-8-quinolinecarboxylic acid. google.com

Alternative oxidation methods have been explored to address challenges such as long reaction times and difficult-to-process waste acid. google.com One patented method proposes the use of oxyacids of chlorine, bromine, and iodine, their respective salts, or hydrogen peroxide as novel oxidizers. google.com This includes substances like perchloric acid, chloric acid, and their alkali metal salts. google.com

Another patented approach to quinclorac synthesis involves a two-step process. google.com The first step is the oxidation of 7-chloro-8-methylquinoline (B132762) to 7-chloro-8-quinolinecarboxylic acid, using an N-hydroxyphthalimide compound and azodiisobutyronitrile as catalysts with oxygen as the oxidant. google.com The second step is the chlorination of the resulting 7-chloro-8-quinolinecarboxylic acid with chlorine, again using azobisisobutyronitrile as a catalyst, to produce the final product, 3,7-dichloro-8-quinolinecarboxylic acid. google.com

Rational Design and Synthesis of Novel Quinclorac Derivatives

The rational design and synthesis of novel quinclorac derivatives are driven by the goal of enhancing its biological activity and exploring new chemical spaces. nih.govfrontiersin.org A key strategy in this endeavor is the use of molecular hybridization, which involves combining the quinclorac scaffold with other pharmacologically active fragments. nih.gov

Intermediate Derivatization Methods (IDMs)

Intermediate Derivatization Methods (IDMs) are a prominent strategy for creating novel quinclorac derivatives. nih.govfrontiersin.orgnih.gov IDMs encompass three main approaches: the common intermediate method (CIM), the terminal group replacement method (TRM), and the active compound derivatization method (ADM). nih.gov These methods have been effectively used to innovate new agricultural compounds by modifying existing ones to improve their bioactivity. nih.gov

In the context of quinclorac, it is selected as a crucial intermediate for modification via IDMs to enhance its herbicidal properties. nih.govfrontiersin.org For instance, a series of novel quinclorac-pyrazole derivatives were designed and synthesized to improve their efficacy against various weeds. nih.gov This involved creating twenty-five derivatives containing a 3-methyl-1H-pyrazol-5-yl group, which were then confirmed using various analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and HRMS. nih.govresearchgate.netscite.ai

Structural Modifications for Exploring Biological Activity

Structural modifications of the quinclorac molecule are performed to investigate how changes in its chemical structure affect its biological activity. nih.govfrontiersin.org A common point of modification is the carboxylic acid group, where esterification can lead to new derivatives with potentially altered properties.

One study focused on synthesizing a series of novel quinclorac-pyrazole derivatives. nih.gov The research found that the type of substituent on the phenyl group had a significant impact on the herbicidal activity of the derivatives. nih.govfrontiersin.orgnih.govresearchgate.netscite.ai Specifically, derivatives with an electron-drawing group on the phenyl ring exhibited greater activity than those with a neutral group, which in turn were more active than those with a donor-drawing group. nih.govfrontiersin.orgnih.govresearchgate.netscite.ai This trend was similar to that observed for substituted benzyl (B1604629) groups on the pyrazole (B372694) ring. nih.govfrontiersin.orgnih.govresearchgate.netscite.ai

For example, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) and 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) showed excellent inhibitory effects on barnyard grass in greenhouse experiments. nih.govnih.govresearchgate.net Field assays further demonstrated that compound 10a had herbicidal activity on barnyard grass at 150 g/ha, which was comparable to 300 g/ha of quinclorac. nih.govresearchgate.netscite.ai

Quantitative Structure-Activity Relationship (QSAR) Studies for Quinclorac Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govdergipark.org.trasianpubs.org These studies are valuable for predicting the activity of new derivatives and for understanding the molecular features that are crucial for their efficacy. nih.govdergipark.org.trasianpubs.org

Computational Modeling for Activity Prediction

Computational modeling plays a significant role in predicting the biological activity of quinclorac derivatives. nih.govmdpi.com Techniques such as multiple linear regression (MLR) and partial least squares (PLS) are employed to develop QSAR models. analis.com.my These models use a set of calculated molecular descriptors to predict the activity of the compounds. dergipark.org.tr The robustness of these models is evaluated through internal and external validation methods. analis.com.my

For instance, in the study of quinolone derivatives, QSAR models were developed to identify the physicochemical characteristics that are ideal for anti-malarial activity while having less cytotoxicity. nih.gov The models revealed that certain descriptors were key influencers of the anti-malarial activity. nih.gov Similarly, for quinoline-chalcone derivatives, linking the chalcone (B49325) fragment to the quinoline scaffold through molecular hybridization was explored to create novel anticancer agents. nih.gov

Correlating Molecular Descriptors with Biological Efficacy

A key aspect of QSAR studies is the correlation of molecular descriptors with the biological efficacy of the compounds. nih.govdergipark.org.tr Molecular descriptors are numerical values that characterize specific properties of a molecule, such as its electronic, hydrophobic, and steric properties. dergipark.org.tr By analyzing the correlation between these descriptors and the observed biological activity, researchers can identify the key structural features that contribute to the desired effect. nih.gov

For a series of 5,8-quinolinequinone derivatives, various molecular descriptors were calculated using Density Functional Theory (DFT). dergipark.org.tr These included molecular polarizability, dipole moment, frontier molecular orbital energies (HOMO and LUMO), and others. dergipark.org.tr The relationships between these descriptors were investigated, and QSAR models were derived for the anti-proliferative and anti-inflammatory activities of these derivatives. dergipark.org.tr

In the context of auxin herbicides, which include quinclorac, molecular descriptors are used to define the chemical space and understand the features that lead to effective discrimination between active and inactive compounds. preprints.org A factorial analysis of binding activities for different auxin-like molecules to their receptors revealed that binding is primarily governed by a common molecular recognition mechanism. acs.org This analysis also showed that electrostatic interactions play a dominant role in the recognition of molecules with higher affinity. acs.org

Advanced Analytical Methodologies and Environmental Monitoring of Quinclorac

Extraction and Cleanup Techniques for Complex Environmental Matrices

The initial and most critical step in analyzing quinclorac (B55369) residues is the effective extraction of the analyte from complex sample matrices such as soil, water, and plant tissues, followed by a cleanup procedure to remove interfering co-extractives.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE) : This traditional method involves partitioning quinclorac between two immiscible liquid phases. For animal products, a procedure involves extraction with acetone (B3395972) under acidic conditions, followed by a wash with ethyl acetate (B1210297) under basic conditions, and then re-extracting into ethyl acetate after re-acidification. caa.go.jp

Solid-Phase Extraction (SPE) : SPE is widely used for cleanup and concentration of quinclorac from extracts. Various sorbents can be employed, such as C18 and aminopropyl-bonded silica. fao.org For instance, after an initial extraction from animal tissues, the extract can be passed through a C18 or amino SPE column for cleanup. fao.org An online SPE method coupled with UPLC-MS/MS has been developed for honey samples, using a phenyl stationary phase for automated cleanup. tandfonline.comtandfonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method has gained popularity due to its simplicity and efficiency. A modified QuEChERS approach is often used for soil and agricultural samples. researchgate.netasianpubs.org One such modification for soil involves dispersing the sample in water, adding 1% acetic acid in acetonitrile (B52724), followed by magnesium sulfate (B86663) and sodium acetate for partitioning. researchgate.netasianpubs.org The QuEChERS method has also been utilized for extracting quinclorac and its degradation products from culture medium in bioremediation studies. nih.gov

Assisted Extraction Techniques : Methods like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be more efficient than LLE and ultrasonic bath extraction (UBAE) for certain formulations, with acetonitrile being a more effective solvent than dichloromethane (B109758) in some cases. chemicalpapers.com

The choice of extraction solvent and cleanup strategy is highly dependent on the matrix. For soil, alkaline solutions (e.g., 0.1 N NaOH) are used to extract quinclorac and its hydroxylated metabolite, which can be followed by acidification and partitioning into an organic solvent like a dichloromethane/ethyl acetate mixture. epa.gov For plant matrices like rice, an acetone/NaOH solution followed by partitioning and derivatization may be used. fao.org

Table 1: Summary of Extraction and Cleanup Techniques for Quinclorac

| Matrix | Extraction Method | Cleanup Method | Key Reagents | Source |

|---|---|---|---|---|

| Soil | Modified QuEChERS | Dispersive SPE (d-SPE) not specified | Acetonitrile (1% Acetic Acid), MgSO₄, Sodium Acetate | researchgate.netasianpubs.org |

| Soil | Alkaline Extraction (Shaking or Reflux) | Liquid-Liquid Partitioning | 0.1 N NaOH, Methylene Chloride/Ethyl Acetate | epa.gov |

| Animal Tissues (Milk, Eggs, etc.) | Solvent Extraction & Partitioning | Solid-Phase Extraction (SPE) | Acetone, Dichloromethane, C18 or Amino SPE column | fao.org |

| Rice (Grain, Straw) | Solvent Extraction & Partitioning | Solid-Phase Extraction (SPE) | Acetone/NaOH, Dichloromethane, Silica Gel column | fao.org |

| Honey | Dissolution | Online Solid-Phase Extraction (SPE) | Methanol (B129727):Water, Phenyl SPE cartridge | tandfonline.comtandfonline.comnih.gov |

| Water, Brown Rice | Ultrasonic Extraction | Filtration and Dilution | Methanol, 0.05% Formic Acid | mdpi.com |

Chromatographic and Spectrometric Detection Methods

Following extraction and cleanup, various instrumental techniques are used for the separation and detection of quinclorac.